Naproxcinod is a cyclooxygenase-inhibiting nitric oxide donator (CINOD) designed for the treatment of chronic pain, particularly osteoarthritis [, , , ]. It represents a novel class of anti-inflammatory drugs that combine the actions of a traditional non-steroidal anti-inflammatory drug (NSAID) with the beneficial effects of nitric oxide (NO) [, , , ]. Chemically, Naproxcinod is a derivative of Naproxen, a well-known NSAID, covalently bound to a nitric oxide-donating moiety, butanediol mono-nitrate (BDMN) [, ].
Related Compounds
Naproxen
Compound Description: Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 isoforms. It is widely used to treat pain, fever, and inflammation associated with various conditions, including osteoarthritis. [, , , , , , , , , , , , , ]
Relevance: Naproxen is a key component of naproxcinod and is directly released upon its metabolism. The anti-inflammatory and analgesic properties of naproxcinod are primarily attributed to naproxen. While both compounds share a similar pharmacological profile, naproxcinod is designed to have an improved safety profile, particularly with regards to cardiovascular and gastrointestinal effects, due to the presence of the nitric oxide-donating moiety. [, , , , , , , , , , , , , ]
Compound Description: This compound is a synthetic intermediate in the synthesis of naproxcinod. It is formed by the esterification of (S)-naproxen with 4-chlorobutan-1-ol. [, ]
Relevance: This compound is the direct precursor to naproxcinod in the synthetic pathway. The subsequent nitration of the chlorine-bearing carbon with silver nitrate yields naproxcinod. [, ]
(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid
Compound Description: This compound, also known as 6-Methoxy-2-naphthalenepropionic acid, is a key starting material in the synthesis of naproxcinod. It is the (S)-enantiomer of the NSAID naproxen. []
Relevance: This compound is structurally very similar to naproxen and serves as the core structure upon which the naproxcinod molecule is built. []
Compound Description: This compound is a potential impurity identified during the synthesis of naproxcinod. It is structurally similar to (S)-4-chlorobutyl 2-(6-methoxynaphthalen-2-yl)propanoate but contains a bromine atom instead of chlorine. []
Relevance: The presence of this impurity highlights the potential for halogen exchange during the synthesis of naproxcinod, especially during the esterification step. []
Compound Description: This compound is another potential impurity identified during the synthesis of naproxcinod. It is structurally similar to the previously mentioned intermediates but contains a hydroxyl group instead of a halogen at the same position. []
Relevance: This impurity likely arises from the hydrolysis of either the chloro- or bromo-butyl intermediates during the synthesis of naproxcinod. []
Compound Description: This compound is a potential impurity identified during the synthesis of naproxcinod. Its structure consists of two molecules of naproxen linked by a butane-1,4-diyl group. []
Relevance: This impurity likely forms through a double esterification reaction between butane-1,4-diol and two molecules of (S)-naproxen, suggesting incomplete control over the stoichiometry during the esterification step in naproxcinod synthesis. []
Rofecoxib
Compound Description: Rofecoxib was a COX-2 selective inhibitor NSAID, used for its analgesic and anti-inflammatory effects. It was withdrawn from the market due to an increased risk of cardiovascular events. [, , ]
Relevance: Rofecoxib served as an active comparator in some studies evaluating naproxcinod’s efficacy and safety. Naproxcinod demonstrated a more favorable blood pressure profile compared to rofecoxib in these studies, showcasing its potential as a safer alternative for managing osteoarthritis pain. [, , ]
Ibuprofen
Compound Description: Ibuprofen is a widely used non-selective NSAID that inhibits both COX-1 and COX-2. It is commonly prescribed for its analgesic and anti-inflammatory effects. []
Relevance: Similar to rofecoxib, ibuprofen served as an active comparator in certain studies assessing the blood pressure effects of naproxcinod. The results indicated that naproxcinod was associated with a smaller increase in blood pressure compared to ibuprofen, highlighting its potential cardiovascular advantages. []
Nitric oxide (NO)
Compound Description: Nitric oxide is a gaseous signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and immune response. [, , , , , , ]
Relevance: Naproxcinod is designed as a nitric oxide donor, releasing NO upon metabolism. This NO release is believed to contribute to the improved gastrointestinal and cardiovascular safety profile of naproxcinod compared to traditional NSAIDs like naproxen. [, , , , , , ]
Source and Classification
Naproxcinod is synthesized from naproxen, which is known for its analgesic and anti-inflammatory properties. The introduction of a nitric oxide releasing moiety enhances its therapeutic profile. This compound falls under the category of hybrid drugs that combine the properties of NSAIDs with those of nitric oxide donors, aiming to provide anti-inflammatory effects while minimizing side effects associated with long-term NSAID use.
Synthesis Analysis
The synthesis of naproxcinod involves several steps that modify the naproxen structure to incorporate a nitric oxide releasing group.
Starting Material: The synthesis begins with naproxen as the primary starting material.
Modification: The carboxylic acid group in naproxen is converted into a corresponding amide or ester, which can then be further modified to introduce a nitric oxide donor moiety.
Reagents and Conditions: Common reagents used include coupling agents such as dicyclohexylcarbodiimide and various nitrogen-containing compounds that facilitate the release of nitric oxide.
Purification: After synthesis, the product undergoes purification through techniques such as recrystallization or chromatography to isolate the desired compound.
The detailed synthetic pathway may vary depending on the specific modifications made to achieve optimal pharmacological activity and stability.
Molecular Structure Analysis
Naproxcinod's molecular structure can be described as follows:
Chemical Formula: C15H14N2O4
Molecular Weight: Approximately 286.28 g/mol
Structural Features: The compound retains the naphthalene ring system characteristic of naproxen, with modifications that allow for nitric oxide release. The presence of functional groups such as amides or esters introduces polarity and affects solubility and bioavailability.
Structural Analysis Techniques
Nuclear Magnetic Resonance Spectroscopy: Used to confirm the structure by analyzing proton environments and chemical shifts.
Infrared Spectroscopy: Provides information on functional groups present in the molecule through characteristic absorption bands.
Mass Spectrometry: Helps determine molecular weight and fragmentation patterns, confirming structural integrity.
Chemical Reactions Analysis
Naproxcinod participates in various chemical reactions that are crucial for its activity:
Nitric Oxide Release Mechanism: Upon administration, naproxcinod undergoes hydrolysis or enzymatic reactions that facilitate the release of nitric oxide, which contributes to its anti-inflammatory effects.
Interaction with Cyclooxygenase Enzymes: The compound inhibits cyclooxygenase-1 and cyclooxygenase-2 enzymes, reducing the production of prostaglandins involved in inflammation and pain.
Stability Studies: Research indicates that naproxcinod is stable under various conditions but may degrade under extreme pH levels (acidic or basic), emphasizing the importance of formulation stability in drug development .
Mechanism of Action
The mechanism by which naproxcinod exerts its pharmacological effects involves several key processes:
Inhibition of Cyclooxygenase Enzymes: Similar to traditional NSAIDs, naproxcinod inhibits cyclooxygenase enzymes, leading to decreased synthesis of pro-inflammatory prostaglandins.
Nitric Oxide Release: The release of nitric oxide has vasodilatory effects, improving blood flow and potentially mitigating some side effects associated with NSAIDs, such as gastrointestinal irritation .
Reduction in Inflammatory Mediators: By inhibiting cyclooxygenase activity and releasing nitric oxide, naproxcinod reduces levels of inflammatory mediators in tissues, alleviating pain and inflammation.
Physical and Chemical Properties Analysis
Naproxcinod exhibits several notable physical and chemical properties:
Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
Stability: Demonstrates stability under neutral pH conditions but can degrade under acidic or basic environments.
Melting Point: The melting point is typically reported around 150–160 °C, indicating solid-state characteristics conducive for oral formulations.
Characterization Techniques
Thermogravimetric Analysis (TGA): Used to assess thermal stability by measuring weight changes upon heating.
Differential Scanning Calorimetry (DSC): Provides information on melting behavior and phase transitions.
Applications
Naproxcinod has several scientific applications primarily in the field of pain management and inflammation control:
Treatment of Osteoarthritis: Clinical studies have demonstrated its efficacy in reducing symptoms associated with osteoarthritis, showing improvements over traditional NSAIDs .
Potential Use in Cardiovascular Diseases: Due to its nitric oxide releasing properties, it may have applications beyond inflammation, including cardiovascular health where improved blood flow is beneficial.
Research Tool: As a hybrid drug, it serves as a model for developing new classes of anti-inflammatory agents that combine multiple mechanisms of action.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ML241 is a potent and selective inhibitors of p97 ATPase. ML241 inhibit p97 ATPase with IC(50) values of 100 nM. ML241 inhibits degradation of a p97-dependent but not a p97-independent proteasome substrate in a dual-reporter cell line. ML241 may be a novel agent for the chemotherapy of cancer, and provide a rationale for developing pathway-specific p97 inhibitors.
6-[(3-aminophenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone is an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and an organic heterobicyclic compound.
ML-277, also known as Chk2 Inhibitor II, is a Chk2 (checkpoint kinase 2) inhibitor. BML-277 protects T cells from apoptosis by controlling the response of p53 to radiation-induced DNA breaks. ML-277 has IC50 = 15 nM; Ki = 37 nM. ML-277 shows 1000-fold greater selectivity for the Chk2 serine/threonine kinase than for the Cdk1/B and CK1 kinases (for which IC50 = 12 μM and 17 μM, respectively).
ML-264 is a selective inhibitor of Krüppel-like factor 5 (KLF5), a zinc finger-containing transcription factor that is highly expressed in rapidly dividing intestinal epithelial cells. It displays an IC50 value of 29 nM in a cell-based assay for proliferation of KLF5-expressing DLD-1 cells and an IC50 value of 81 nM in a cell-based luciferase assay but does not inhibit kinases associated with the KLF5 pathway, as determined using a panel of 47 selected kinases. ML-264 induces death in most colon cancer cell lines (HCT116, IC50 = 560 nM; HT-29, IC50 = 130 nM; SW620, IC50 = 430 nM), with cytotoxicity toward an established xenograft mouse model of colon cancer as well. Potent and Selective Inhibitor of Krüppel-like Factor Five (KLF5) ML-264 is a Krüppel-like factor 5 (KLF5) inhibitor That Potently Inhibits Growth of Colorectal Cancer. ML264 is highly active (IC50 = 29 nM is a cell-based assay for proliferation of DLD-1 cells, IC50 = 81 nM in a cell-based luciferase assay). It lacks cytotoxicity in the IEC-6 control cell line (IC50 >50 μM, <50% inhibition was observed at 100 μM). Robust activity was also seen in several other KLF5-expressing cell types as well (e.g., HCT116, IC50 = 560 nM; HT29, IC50 = 130 nM; SW620, IC50 = 430 nM). ML264 is a good candidate for in vivo anticancer studies, with great potential for use in long time-course in situ studies aimed to elucidate the role of KLF5 as a regulator of cellular proliferation and tumor formation in the intestinal epithelium.
ML-281 is an inhibitor of the serine/threonine kinase STK33 (IC50 = 14 nM for purified, recombinant STK33), a kinase whose downregulation is toxic to KRAS-dependent cancer cell lines. It has 700- and 550-fold selectivity for STK33 over PKA and Aurora B kinase, respectively. It is also selective over 81 other kinases in a panel at a concentration of 1 µM, but does inhibit the activity of Fms-like tyrosine kinase (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2/KDR) by greater than 25%. ML-281 does not decrease viability of KRAS-dependent or KRAS-independent cell lines. ML-281 is a potent ans selective STK33 inhibitor (IC50 = 14 nM). ML281 showed low nanomolar inhibition of purified recombinant STK33 and a distinct selectivity profile as compared to other STK33 inhibitors. ML281 is a valuable addition to small-molecule probes of STK33. v-Ki-ras2 Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most mutated oncogene, and KRAS mutations have been found in up to 20% of all human tumors. STK33 was selectively toxic to KRAS-dependent cancer cell lines, suggesting that small-molecule inhibitors of STK33 might selectively target KRAS-dependent cancers.
ML-290 is an allosteric agonist of relaxin family peptide receptor 1 (RXFP1; EC50 = 94 nM for human RXFP1). It displays >15-fold selectivity for RXFP1 over RXFP2.2 ML-290 activates human, rhesus macaque, pig, and rabbit RXFP1 but is weak or inactive at mouse or guinea pig RXFP1.2,3 Through RXFP1, ML-290 increases intracellular cAMP and induces VEGF expression (2.8-fold at 250 nM). ML-290 is metabolically stable and displays excellent in vivo pharmacokinetics. The first potent and selective small-molecule agonist of human relaxin receptor 1 (RXFP1)A cell-permeable 2-acetamido-N-phenylbenzamide that selectively activates human, but not mouse, LGR7/RXFP1-mediated cAMP induction (EC50 = 200 nM in THP1) via allosteric interaction with the ECL3 region without competing against ECL2-mediated relaxin binding or affecting AVPR1B- or LGR8/RXFP2-mediated cAMP induction. Although shown to be ~150-fold and 500-fold less potent than relaxin (RLX), respectively, in VEGF mRNA induction and cellular impedance assays, pharmacokinetic studies reveal superior in vivo stability to RLX and in vivo bioavailability in mice via oral (Cmax/Tmax = 604 nM/plasma/1 h and 1026 ng/g heart/1.5 h; 30 mg/kg) or intraperitoneal (Cmax/Tmax = 9.29 µM/plasma/1 h and 28.6 µmol/kg heart/1 h; 30 mg/kg) administration with good aqueous solubility (7 µM in PBS). Reference:1) Xiao, J., et al. 2013. Nat. Commun. 4, 1953. ML290 is a potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1).
G protein-regulated inwardly rectifying potassium (GIRK1-4) channels are a family of Kir3.1-Kir3.4 ion channels that modulate cell excitability. The four different GIRK subunits are composed in different homo- and heterotetrameric combinations, which are expressed with regional specificity throughout the central nervous system and in the periphery. ML-297 is a selective GIRK1/2 activator (EC50s = 0.16 and 1.8 μM for GIRK1/2 and GIRK1/4, respectively, and is completely inactive at GIRK2/3). In two different mouse models of epilepsy, ML-297 at 60 mg/kg was shown to delay seizure onset and to prevent convulsions. ML 297 is an anxiolytic drug which acts as a selective Kir3.1/3.2 (GIRK1/2) channel activator. It may be used in the treatment of epileptic seizures. ML297 is a selective Kir3.1/3.2 (GIRK1/2) channel activator (IC50 values are 160, 887 and 914 nM for GIRK1/2, GIRK1/4 and GIRK1/3 respectively). ML297 exhibits no effect on GIRK2, GIRK2/3, Kir2.1 and Kv7.4 channels, and has minimal effect on a panel of other ion channels, receptors and transporters.
ML-298 is an inhibitor of phospholipase D2 (PLD2; IC50 = 355 nM). It is selective for PLD2 over PLD1 (IC50 = 20,000 nM). It decreases invasive migration of U87-MG glioblastoma cells when used at a concentration of 10 µM without inducing cytotoxicity. Novel Selective Inhibitor of PLD2